Pyrazolidinone
Pyrazolidinones are a class of organic compounds characterized by the presence of a pyrazolidine ring structure, typically represented as C4H5NO2. These compounds find applications in various fields due to their unique chemical properties and functional groups.
Structurally, pyrazolidinones exhibit a heterocyclic backbone with nitrogen atoms at positions 1 and 3, lending them potential for diverse reactivity patterns. The presence of both primary alcohol and amide functionalities makes these molecules versatile building blocks in organic synthesis. They can be used as intermediates in the production of pharmaceuticals, agrochemicals, and polymer additives.
In pharmaceutical research, pyrazolidinones have shown promise as analgesics, anti-inflammatory agents, and anticonvulsants due to their ability to modulate enzyme activities and interact with protein targets. Their use in agrochemical formulations is also explored for improving plant growth and pest control efficiency.
Overall, the structural flexibility and reactivity of pyrazolidinones make them valuable tools in both academic research and industrial applications, contributing significantly to the advancement of chemical and pharmaceutical industries.

Struktur | Chemischer Name | CAS | MF |
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3-Pyrazolidinone, 5-methyl-1-(1-methylethyl)- | 740741-79-1 | C7H14N2O |
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1,3-Dimethyl-5-pyrazolidone | 54945-11-8 | C5H10N2O |
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1-Pyrazolidinecarboxylic acid, 3-oxo-, ethyl ester | 57699-87-3 | C6H10N2O3 |
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1,2-diazaspiro4.5decan-3-one | 56700-30-2 | C8H14N2O |
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Methyl (3-oxopyrazolidin-4-yl)acetate | 1114595-63-9 | C6H10N2O3 |
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3-Pyrazolidinone hydrochloride | 1752-88-1 | C3H7ClN2O |
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3-Pyrazolidone | 10234-72-7 | C3H6N2O |
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Tetrahydropyrazolo[1,2-a]pyrazol-1(5H)-one | 955117-26-7 | C6H10N2O |
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3,5-Pyrazolidinedione, 4-ethyl-1,4-dimethyl- | 53445-99-1 | C7H12N2O2 |
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3-Pyrazolidinone,5-(2-hydroxyethyl)- | 183282-56-6 | C5H10N2O2 |
Verwandte Literatur
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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